molecular formula C13H21NO2 B6235174 tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate CAS No. 2352933-18-5

tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate

Cat. No.: B6235174
CAS No.: 2352933-18-5
M. Wt: 223.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an ethynyl group, and a cyclohexyl ring. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate cyclohexyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized products.

    Reduction: The compound can also be reduced, especially at the carbamate group, to yield corresponding amines.

    Substitution: Substitution reactions can occur at the cyclohexyl ring or the ethynyl group, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like sodium azide or sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also serve as a model compound for investigating the metabolism of carbamate-containing drugs.

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The ethynyl group may also participate in π-π interactions or hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

  • tert-Butyl N-[(1s,4s)-4-aminocyclohexyl]carbamate
  • tert-Butyl N-[(1s,4s)-4-hydroxycyclohexyl]carbamate
  • tert-Butyl N-[(1s,4s)-4-methylcyclohexyl]carbamate

Uniqueness: tert-Butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the ethynyl functionality.

Properties

CAS No.

2352933-18-5

Molecular Formula

C13H21NO2

Molecular Weight

223.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.